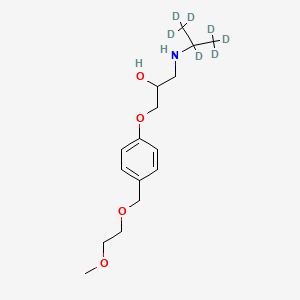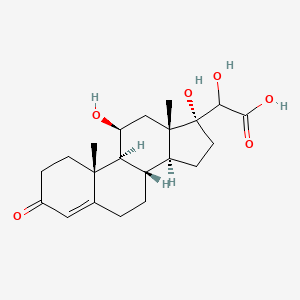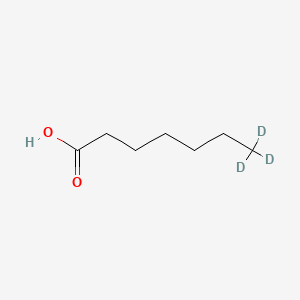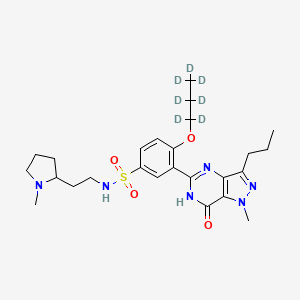
2-(1-naphthoyl)Malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthol, also known as β-naphthol, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . Malononitrile is an organic compound nitrile with the formula CH2(CN)2 . It is a colorless or white solid, although aged samples appear yellow or even brown .
Synthesis Analysis
2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . Malononitrile can be prepared by dehydration of cyanoacetamide .Molecular Structure Analysis
Malononitrile is an organic compound nitrile with the formula CH2(CN)2 . 2-Naphthol has a molecular formula of C10H8O .Chemical Reactions Analysis
2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . Malononitrile is a suitable starting material for the Gewald reaction, where the nitrile condenses with a ketone or aldehyde in the presence of elemental sulfur and a base to produce a 2-amino thiophene .Physical And Chemical Properties Analysis
Malononitrile has a molar mass of 66.063 g·mol−1, a density of 1.049 g cm−3, a melting point of 32 °C, and a boiling point of 220.1 °C . 2-Naphthol has a melting point of 122 °C .Scientific Research Applications
Developments in High-Resolution Solid-State NMR Spectroscopy
Recent advancements in NMR spectroscopy have significantly improved the understanding of coal structures and their chemical reactivity. These developments allow for precise aromaticity measurements in coals, providing insights into their structural composition and potential chemical modifications during processing. Such research is pivotal for optimizing coal utilization and understanding its environmental impact (Wilson & Vassallo, 1985).
Anticancer Applications of Naphthoquinone Derivatives
Naphthoquinone derivatives, closely related to 2-(1-naphthoyl)malononitrile in structure, have shown significant promise as anticancer agents. Their diverse biological properties and the ability to interfere with cancer cell growth through various mechanisms highlight the therapeutic potential of these compounds. This underscores the importance of naphthoquinone chemistry in drug development and cancer therapy (Tandon & Kumar, 2013).
Heterocyclic Naphthalimides in Medicinal Chemistry
Naphthalimide compounds, featuring a naphthalene framework and cyclic double imides, exhibit extensive potential in medicinal applications. Their interactions with biological macromolecules make them promising candidates for anticancer, antibacterial, and antifungal agents, among others. Some naphthalimide derivatives have even entered clinical trials, demonstrating the versatility and significance of this class of compounds in developing new treatments (Gong et al., 2016).
Naphthalimide-based Photoinitiators
Photoinitiators based on naphthalimide structures, including this compound, have found applications in the polymer industry. Their tunable photophysical properties facilitate the development of materials activable in the visible range, enhancing the efficiency of light-induced polymerization processes. This research area bridges materials science and organic chemistry, illustrating the multifaceted applications of naphthalimide derivatives (Noirbent & Dumur, 2020).
Neuroimaging and Psychiatric Treatment
Research has explored the use of malononitrile derivatives, such as this compound, in psychiatric treatment. These compounds are thought to affect nerve cell proteins, offering a novel approach to managing psychiatric conditions. This application underscores the potential of naphthalene derivatives in neurology and psychiatry, expanding beyond their traditional roles in chemistry and pharmacology (Langworthy & Whitehorn, 1948).
Mechanism of Action
Target of Action
The primary targets of 2-(1-naphthoyl)Malononitrile are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition can lead to a variety of physiological effects.
Mode of Action
This compound interacts with its targets through a process known as Knoevenagel condensation . This reaction involves the activation of an aldehyde group, which then reacts with the compound to yield the desired product .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving cholinergic neurotransmission . By inhibiting cholinesterase enzymes, the compound can disrupt these pathways and lead to a variety of downstream effects.
Pharmacokinetics
Given its chemical structure, it is likely that it has good bioavailability and can be effectively distributed throughout the body .
Result of Action
The inhibition of cholinesterase enzymes by this compound can lead to a variety of molecular and cellular effects. These include disruptions in nerve function and potential therapeutic effects in conditions such as Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by a variety of environmental factors. For example, the compound’s stability and efficacy may be affected by factors such as temperature and pH
Future Directions
2-Naphthol has been used in various organic transformations due to its attributes, such as low cost, easy to handle, and eco-friendliness . It is anticipated that this will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
2-(naphthalene-1-carbonyl)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-8-11(9-16)14(17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEFDGSTKLVSJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858162 |
Source


|
| Record name | (Naphthalene-1-carbonyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1236038-48-4 |
Source


|
| Record name | (Naphthalene-1-carbonyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


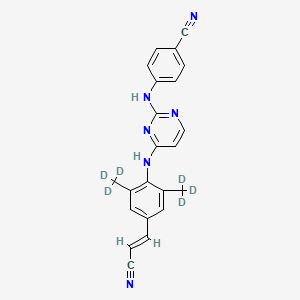



![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
